Sulfaclomide

Descripción general

Descripción

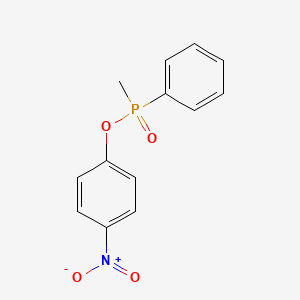

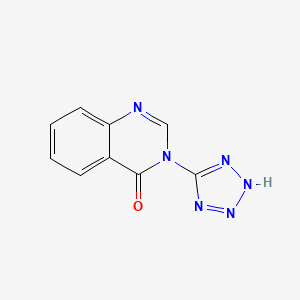

Sulfaclomida es un compuesto sulfonamida con la fórmula molecular C₁₂H₁₃ClN₄O₂S. Es conocida por sus propiedades antibacterianas y se utiliza en diversas aplicaciones médicas e industriales. La Sulfaclomida pertenece a la clase de las sulfonamidas, que son agentes antimicrobianos sintéticos que contienen el grupo sulfonamida unido a una amina aromática.

Aplicaciones Científicas De Investigación

La Sulfaclomida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizada como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.

Biología: Estudiada por sus propiedades antibacterianas y sus efectos sobre el crecimiento bacteriano.

Medicina: Utilizada en el tratamiento de infecciones bacterianas debido a su capacidad para inhibir la actividad enzimática bacteriana.

Industria: Empleada en la producción de herbicidas y pesticidas, así como en el desarrollo de nuevos fármacos

Mecanismo De Acción

La Sulfaclomida ejerce sus efectos antibacterianos inhibiendo la enzima dihidrofolato sintasa. Esta enzima es crucial para la síntesis de ácido fólico en las bacterias. Al inhibir competitivamente esta enzima, la sulfaclomida impide que las bacterias sinteticen ácido fólico, que es esencial para su crecimiento y replicación .

Compuestos Similares:

Sulfacetamida: Otra sulfonamida con propiedades antibacterianas similares, utilizada en el tratamiento de infecciones oculares.

Sulfadoxina: Utilizada en combinación con pirimetamina para el tratamiento de la malaria.

Sulfanilamida: Una de las primeras sulfonamidas, utilizada para tratar infecciones bacterianas.

Singularidad: La Sulfaclomida es única debido a su estructura molecular específica, que proporciona un espectro distinto de actividad antibacteriana. Su capacidad para inhibir la dihidrofolato sintasa la hace particularmente eficaz contra ciertas cepas bacterianas que pueden ser resistentes a otras sulfonamidas .

Safety and Hazards

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Sulfaclomida se puede sintetizar a través de la reacción de cloruros de sulfonilo con aminas. Un método común implica el uso de cloruros de sulfonilo derivados de tioles mediante cloración oxidativa. La reacción típicamente emplea reactivos como el peróxido de hidrógeno y el cloruro de tionilo, seguido de la adición de una amina para formar la sulfonamida .

Métodos de Producción Industrial: La producción industrial de sulfaclomida a menudo implica la síntesis a gran escala utilizando métodos similares pero optimizados para obtener mayores rendimientos y pureza. El proceso puede incluir pasos como la purificación por recristalización y el uso de catalizadores para mejorar la eficiencia de la reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Sulfaclomida experimenta diversas reacciones químicas, que incluyen:

Oxidación: Conversión de derivados de tiol a cloruros de sulfonilo.

Sustitución: Reacción con aminas para formar sulfonamidas.

Reducción: Reducción de grupos nitro a aminas.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, cloruro de tionilo.

Sustitución: Aminas, a menudo en condiciones suaves con catalizadores como la trietilamina.

Reducción: Agentes reductores como el borohidruro de sodio.

Productos Principales: El producto principal de estas reacciones es la propia sulfaclomida, junto con varios intermediarios como cloruros de sulfonilo y aminas .

Comparación Con Compuestos Similares

Sulfacetamide: Another sulfonamide with similar antibacterial properties, used in the treatment of ocular infections.

Sulfadoxine: Used in combination with pyrimethamine for the treatment of malaria.

Sulfanilamide: One of the earliest sulfonamides, used to treat bacterial infections.

Uniqueness: Sulfaclomide is unique due to its specific molecular structure, which provides a distinct spectrum of antibacterial activity. Its ability to inhibit dihydropteroate synthetase makes it particularly effective against certain bacterial strains that may be resistant to other sulfonamides .

Propiedades

IUPAC Name |

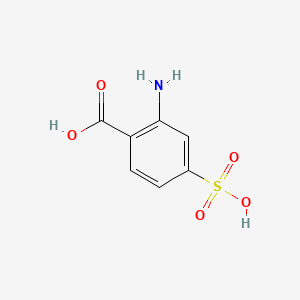

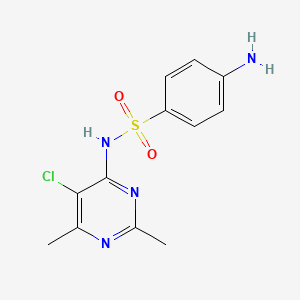

4-amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2S/c1-7-11(13)12(16-8(2)15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBLWVSZNZIWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28002-60-0 (mono-hydrochloride salt) | |

| Record name | Sulfaclomide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20960591 | |

| Record name | 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4015-18-3 | |

| Record name | Sulfaclomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4015-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaclomide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFACLOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXA8K5U95M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Sulfaclomide?

A1: this compound is a sulfonamide bacteriostatic antibiotic. [, , , , , ] It competitively inhibits dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. [, , , , , ] This inhibition disrupts the production of essential nucleic acids in bacteria, ultimately halting their growth and proliferation.

Q2: How does impaired renal function affect this compound pharmacokinetics?

A2: Studies demonstrate that patients with impaired renal function (creatinine >2mg/100ml) exhibit significantly prolonged this compound elimination half-lives compared to individuals with normal renal function. [] This highlights the importance of considering renal function when administering this compound.

Q3: Does this compound administration impact the pharmacokinetics of other drugs?

A3: Research indicates that repeated this compound administration can shorten the elimination half-life of para-aminohippurate (PAH), a compound used to assess renal function. [, ] This suggests a potential drug interaction that warrants further investigation.

Q4: How does urine pH influence this compound excretion?

A5: Research in rats suggests that this compound renal excretion is influenced by urine pH. [] Acidic urine, induced by ammonium chloride, retards excretion, while alkaline urine, induced by sodium bicarbonate, accelerates it. [] This highlights the potential impact of urinary pH modifiers on this compound pharmacokinetics.

Q5: What are the implications of this compound's long half-life for clinical use?

A6: this compound is classified as a long-acting sulfonamide due to its extended elimination half-life. [, ] This property allows for less frequent dosing, which can improve patient compliance. [, ]

Q6: Are there genetic factors influencing this compound pharmacokinetics?

A7: Studies reveal that both the elimination half-life and the maximum acetylation rate of this compound in urine are genetically determined, exhibiting a polymodal distribution within the population. [] This underscores the importance of personalized medicine considerations for this compound therapy.

Q7: How does this compound compare to other drugs in terms of pharmacokinetics in patients with renal impairment?

A8: Unlike drugs like Mebacid and Nevigramon, which are eliminated primarily through metabolism, this compound's elimination is significantly impacted by renal impairment, leading to a prolonged half-life. [] This emphasizes the need for careful dose adjustments in patients with compromised renal function.

Q8: Does the age of the subject influence the pharmacokinetics of this compound?

A9: Research in rats indicates that the stimulation of renal excretion of PAH by repeated administration of compounds like this compound is less pronounced in young rats compared to adult animals. [] This suggests potential age-related differences in this compound pharmacokinetics.

Q9: Are there any known interactions between this compound and humic acids?

A10: One study explored the impact of humic acids on this compound absorption in rats, but further research is needed to draw definitive conclusions about their interaction. []

Q10: What analytical techniques are employed in the study and quality control of this compound?

A11: High-performance liquid chromatography (HPLC) has been utilized as a valuable analytical technique in the process analysis of this compound production, showcasing its role in quality control measures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

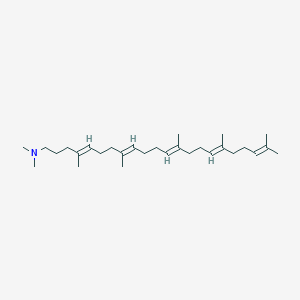

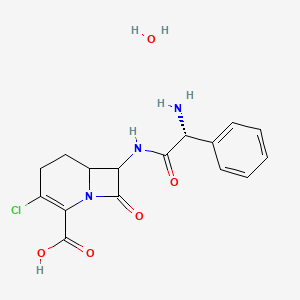

![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)

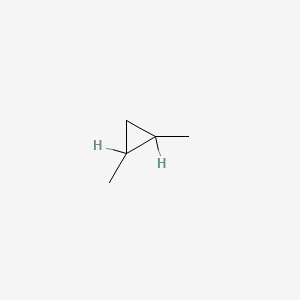

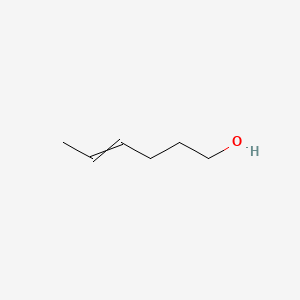

![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)

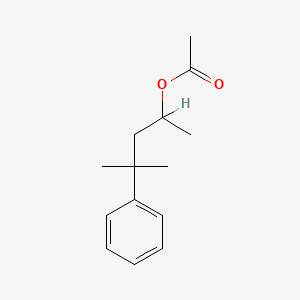

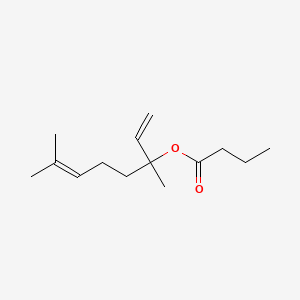

![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)